

Application Note: Scalable Synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one

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Compound of Interest

Compound Name: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one

CAS No.: 933795-55-2

Cat. No.: B1405896

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **3-(1H-Pyrazol-1-yl)cyclohexan-1-one** (CAS 933795-55-2) via an aza-Michael addition. Unlike traditional medicinal chemistry routes utilizing dichloromethane and chromatography, this process engineering-optimized method employs water as the reaction medium with a solid base catalyst (

), eliminating halogenated solvents and enabling isolation via crystallization or high-vacuum distillation. The procedure addresses critical scale-up challenges, specifically the management of the Michael addition exotherm and the safe handling of the toxic Michael acceptor, 2-cyclohexen-1-one.

Scientific Background & Mechanism[1]

The Aza-Michael Addition

The synthesis relies on the conjugate addition of a nitrogen nucleophile (pyrazole) to an -unsaturated ketone (2-cyclohexen-1-one). Pyrazole (

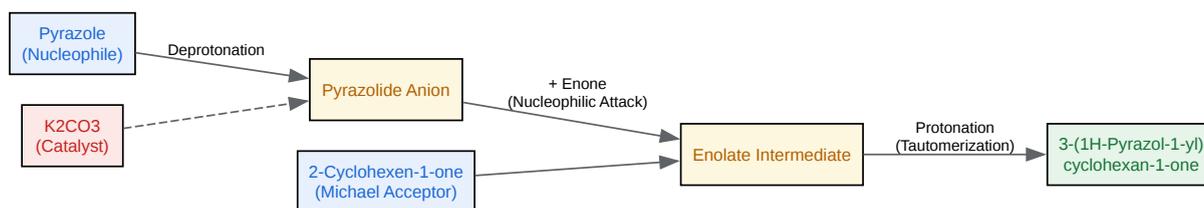
) is a relatively poor nucleophile in its neutral form. The addition of a base deprotonates the pyrazole to form the pyrazolide anion, significantly enhancing the rate of attack at the

-carbon of the enone.

Key Mechanistic Steps:

- Deprotonation: Base removes the N-H proton from pyrazole.
- Nucleophilic Attack: The pyrazolide anion attacks the α -position of 2-cyclohexen-1-one.
- Enolate Formation: The attack generates a transient enolate intermediate.
- Protonation: The enolate abstracts a proton (from water or conjugate acid) to yield the ketone product.

Reaction Scheme Visualization



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Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition.

Process Development & Optimization Catalyst & Solvent Screening

Initial screening evaluated various bases and solvents to optimize conversion and Green Chemistry metrics (E-factor).

Entry	Solvent	Catalyst (10 mol%)	Temp (°C)	Conversion (24h)	Notes
1	DCM	TEA	25	65%	Slow kinetics; poor atom economy.
2	Toluene	DBU	80	92%	High temp required; polymerization by-products.
3	Water	None	25	45%	Green, but slow.
4	Water		25	>98%	Selected Condition. Fast, clean profile.
5	Ethanol		25	95%	Good, but requires solvent removal.

Decision: Water with

was selected. Water acts as a heat sink for the exotherm and facilitates the "oiling out" of the product, simplifying isolation.

Safety & Hazard Analysis

- 2-Cyclohexen-1-one: Highly toxic (oral/dermal) and a lachrymator. Must be handled in a closed system.
- Exotherm: The Michael addition is exothermic (). Uncontrolled addition of enone to the pyrazole/base mixture can lead to thermal runaway.

- Control Measure: The enone is added slowly to the buffered pyrazole solution to maintain

Scale-Up Protocol (1.0 kg Batch)

Equipment Setup

- Reactor: 20 L Jacketed Glass Reactor with overhead stirring (anchor impeller).
- Temperature Control: Chiller/Heater unit set to 20°C initially.
- Dosing: Peristaltic pump or dropping funnel for controlled addition of enone.
- Monitoring: HPLC with UV detection (254 nm).

Step-by-Step Methodology

Step 1: Reactor Charging

- Charge Water (5.0 L, 5 vol) to the reactor.
- Start stirring at 250 RPM.
- Charge
(85 g, 0.61 mol, 0.1 eq). Ensure full dissolution.
- Charge Pyrazole (460 g, 6.75 mol, 1.1 eq).
 - Note: A slight excess of pyrazole is used to ensure complete consumption of the toxic enone. Excess pyrazole is water-soluble and easily removed.
- Adjust jacket temperature to 20°C.

Step 2: Reaction (Controlled Addition)

- Load 2-Cyclohexen-1-one (590 g, 6.14 mol, 1.0 eq) into the dosing vessel.
- Begin Addition: Add enone dropwise over 2 to 3 hours.

- Critical Parameter: Maintain internal temperature
 - . Stop addition if
 - .
- After addition is complete, age the reaction at
for 4–6 hours.

Step 3: In-Process Control (IPC)

- Sample 50
of reaction mixture, dilute in MeCN/Water.
- Target: < 1.0% residual 2-cyclohexen-1-one (Area %).
- Observation: The mixture will likely turn from clear to biphasic (product oils out) or a suspension if the product crystallizes (dependent on exact concentration and seeding).

Step 4: Work-up & Isolation

The product is typically an oil or low-melting solid. Two isolation paths are provided.^{[1][2][3]}

Path A: Extraction (Standard)

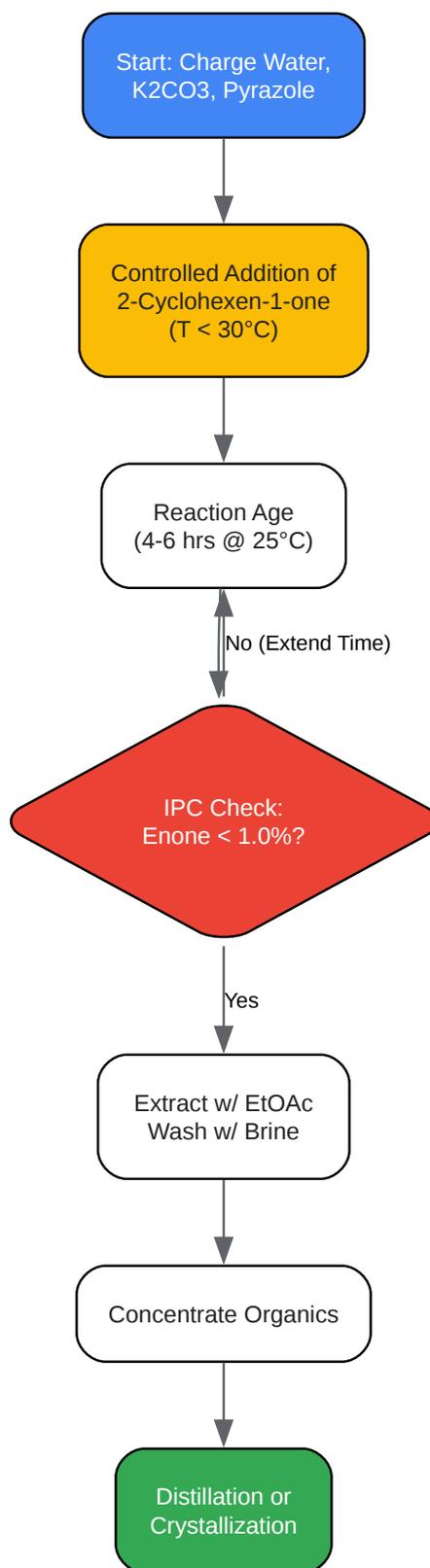
- Add Ethyl Acetate (EtOAc) (5.0 L) to the reactor. Stir for 30 mins.
- Phase separate. Collect the upper organic layer.^{[4][5]}
- Re-extract the aqueous layer with EtOAc (2.5 L). Combine organics.
- Wash organics with Brine (2.0 L).
- Dry over
, filter, and concentrate under reduced pressure (
).

- Purification: High-vacuum distillation (bp ~120-130°C @ 0.5 mmHg) OR crystallization from cold Diethyl Ether/Hexanes if solid.

Path B: Direct Crystallization (Green)

- If the product solidifies during reaction (seeding may be required), cool reactor to
.
- Stir for 2 hours.
- Filter the solids.
- Wash cake with cold Water (2 x 1.0 L) to remove excess pyrazole and base.
- Dry in a vacuum oven at
.

Process Flow Diagram



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Figure 2: Process flow for the isolation of **3-(1H-pyrazol-1-yl)cyclohexan-1-one**.

Specifications & Data

Expected Yield & Quality

Parameter	Specification	Typical Result
Isolated Yield	> 85%	88 - 92%
Purity (HPLC)	> 98.0%	99.2%
Appearance	Pale yellow oil or off-white solid	Pale yellow oil (solidifies on standing)
¹ H NMR (CDCl ₃)	7.5 (d), 7.4 (d), 6.2 (t), 4.5 (m)	Conforms

Troubleshooting Guide

- Issue: Incomplete Conversion.
 - Cause: Catalyst deactivation or insufficient reaction time.
 - Fix: Add 5 mol% extra
or increase temp to
.
- Issue: Polymerization of Enone.
 - Cause: Addition too fast (hot spots) or base concentration too high.
 - Fix: Slow down addition rate; ensure efficient stirring.
- Issue: Emulsion during Extraction.
 - Cause: Pyrazole surfactants.
 - Fix: Filter the biphasic mixture through Celite or add saturated NaCl.

References

- Sigma-Aldrich.Product Specification: **3-(1H-Pyrazol-1-yl)cyclohexan-1-one** (CAS 933795-55-2).[Link](#)
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